REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.[O:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.[OH-].[Na+].C(OCCCl)CCl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:9]#[N:10])[CH2:14][CH2:15][O:11][CH2:12][CH2:13]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1)CC#N
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Name
|
|
Quantity
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120 mL
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Type
|
reactant
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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3.46 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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13.75 mL
|
Type
|
reactant
|
Smiles
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C(CCl)OCCCl
|
Name
|
|
Quantity
|
154 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Setpoint
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22.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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with stirring at room temperature, 20-25° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux
|
Type
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CUSTOM
|
Details
|
The resultant reaction mixture
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Type
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TEMPERATURE
|
Details
|
at reflux for 5-8 h at approximately 64° C
|
Duration
|
6.5 (± 1.5) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was separated
|
Type
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CUSTOM
|
Details
|
the organic layer evaporated down into a red oil
|
Type
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ADDITION
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Details
|
ISO sopropanol (100 ml) and water (10 ml) were added to the oil
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Type
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STIRRING
|
Details
|
stirred at 0° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to yield a crystal slurry
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
The white crystalline solid was dried under vacuum at 40-45° C
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C1(CCOCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |